molecular formula C15H19ClN2O4 B8500474 tert-butyl 8-acetoxy-2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

tert-butyl 8-acetoxy-2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No. B8500474
M. Wt: 326.77 g/mol
InChI Key: TUHLLLOEMLVICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 8-acetoxy-2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C15H19ClN2O4 and its molecular weight is 326.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 8-acetoxy-2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 8-acetoxy-2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-butyl 8-acetoxy-2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Molecular Formula

C15H19ClN2O4

Molecular Weight

326.77 g/mol

IUPAC Name

tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C15H19ClN2O4/c1-9(19)21-11-8-18(14(20)22-15(2,3)4)7-10-5-6-12(16)17-13(10)11/h5-6,11H,7-8H2,1-4H3

InChI Key

TUHLLLOEMLVICN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CN(CC2=C1N=C(C=C2)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-(tert-Butoxycarbonyl)-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine 1-oxide (150 mg, 0.53 mmol) in acetic anhydride (2.5 mL, 26.3 mmol), was stirred and heated at 70° C. overnight under nitrogen atmosphere. DCM (20 mL) was added to the reaction mixture, and the resulting solution was washed sequentially with water, saturated aqueous NaHCO3 solution and brine, dried over anhydrous MgSO4, and concentrated under vacuum. The residue was purified by flash chromatography on silica gel eluting with 0% to 30% EtOAc in hexane to give the title compound (115 mg, 66.8% yield). 1H NMR (400 MHz, CDCl3) δ ppm 1.51 (9H, s), 2.13 (3H, s), 3.30-3.49 (1H, d, J=12.0 Hz), 4.25-4.40 (1H, m), 4.45-4.55 (1H, d, J=12.0 Hz), 5.20-5.00 (1H, m), 5.73 (1H, br. s), 7.34 (1H, d, J=8.22 Hz), 7.51 (1H, d, J=8.41 Hz) ppm; LC/MS m/z: 327 (M+1).
Name
6-(tert-Butoxycarbonyl)-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine 1-oxide
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
66.8%

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